molecular formula C18H18 B14584527 1,1'-(Ethyne-1,2-diyl)bis(2,4-dimethylbenzene) CAS No. 61440-87-7

1,1'-(Ethyne-1,2-diyl)bis(2,4-dimethylbenzene)

Cat. No.: B14584527
CAS No.: 61440-87-7
M. Wt: 234.3 g/mol
InChI Key: QYBFEDIBBFJAQK-UHFFFAOYSA-N
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Description

1,1’-(Ethyne-1,2-diyl)bis(2,4-dimethylbenzene) is an organic compound characterized by the presence of two 2,4-dimethylbenzene groups connected via an ethyne (acetylene) linkage

Preparation Methods

The synthesis of 1,1’-(Ethyne-1,2-diyl)bis(2,4-dimethylbenzene) typically involves the coupling of 2,4-dimethylbenzene derivatives with an acetylene source. One common method is the Sonogashira coupling reaction, which involves the reaction of an aryl halide with an acetylene derivative in the presence of a palladium catalyst and a copper co-catalyst . The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF).

Industrial production methods may involve similar coupling reactions but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

1,1’-(Ethyne-1,2-diyl)bis(2,4-dimethylbenzene) can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields diketones, while reduction results in saturated hydrocarbons.

Scientific Research Applications

1,1’-(Ethyne-1,2-diyl)bis(2,4-dimethylbenzene) has several applications in scientific research:

Mechanism of Action

The mechanism by which 1,1’-(Ethyne-1,2-diyl)bis(2,4-dimethylbenzene) exerts its effects depends on its specific application. In chemical reactions, the ethyne linkage provides a site for various transformations, such as addition or cycloaddition reactions. In biological systems, its conjugated structure can interact with biomolecules, potentially affecting cellular pathways and molecular targets .

Comparison with Similar Compounds

1,1’-(Ethyne-1,2-diyl)bis(2,4-dimethylbenzene) can be compared with other similar compounds, such as:

The uniqueness of 1,1’-(Ethyne-1,2-diyl)bis(2,4-dimethylbenzene) lies in its specific substitution pattern and the presence of the ethyne linkage, which imparts distinct electronic and structural properties.

Properties

CAS No.

61440-87-7

Molecular Formula

C18H18

Molecular Weight

234.3 g/mol

IUPAC Name

1-[2-(2,4-dimethylphenyl)ethynyl]-2,4-dimethylbenzene

InChI

InChI=1S/C18H18/c1-13-5-7-17(15(3)11-13)9-10-18-8-6-14(2)12-16(18)4/h5-8,11-12H,1-4H3

InChI Key

QYBFEDIBBFJAQK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C#CC2=C(C=C(C=C2)C)C)C

Origin of Product

United States

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